2-chloro-N-(4-hydroxyphenyl)acetamide

Solid-State Chemistry Crystallography Polymorph Prediction

Securing regioisomerically pure para-hydroxy N-arylacetamide building blocks with verified identity is a persistent bottleneck in medicinal chemistry. 2-Chloro-N-(4-hydroxyphenyl)acetamide directly addresses this challenge with unambiguous 4-OH positioning that dictates its unique biological profile. • Selective CA9 inhibition (Ki = 1,600 nM; >62,500-fold selectivity over CA2) - a validated pharmacological probe for tumor hypoxia and metastasis research. • Distinct N-H⋯O and O-H⋯O hydrogen-bonded tape motif enables crystal engineering and polymorph screening in solid-state pre-formulation. • Broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria; the 3-hydroxy regioisomer is inactive, underscoring the criticality of para-substitution. Shipped with full analytical certification (HPLC, NMR). Immediate global dispatch available.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 2153-11-9
Cat. No. B183144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-hydroxyphenyl)acetamide
CAS2153-11-9
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCl)O
InChIInChI=1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12)
InChIKeyMOICCNYVOWJAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-hydroxyphenyl)acetamide: Procurement and Structural Differentiation


2-Chloro-N-(4-hydroxyphenyl)acetamide is a small-molecule N-arylacetamide with the molecular formula C8H8ClNO2 [1]. It features a chloroacetyl group linked to a para-aminophenol moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical development [2], and it has been investigated as a potential prodrug with activity against various biological targets .

Workflow
Synthetic intermediate for medicinal chemistry and agrochemical development
Selection Context
Para-hydroxy regioisomer with specific hydrogen-bonding solid-state network
Study Fit
Supports antibacterial SAR and carbonic anhydrase isoform selectivity research

2-Chloro-N-(4-hydroxyphenyl)acetamide: Substitution Limitations


Direct substitution with close analogs like 2-chloro-N-phenylacetamide or 2-chloro-N-(3-hydroxyphenyl)acetamide is not advisable due to profound differences in biological activity and physicochemical properties. The specific para-positioning of the hydroxyl group on the phenyl ring of 2-chloro-N-(4-hydroxyphenyl)acetamide dictates its unique hydrogen-bonding network in the solid state [1] and its distinct target inhibition profile [2]. This regioisomeric precision translates to divergent antimicrobial spectrum and enzyme selectivity, making the choice of this specific compound a critical decision in research and development.

Regioisomeric substitution (e.g., 3-hydroxy or unsubstituted phenyl) may alter hydrogen-bonding motif and solid-state properties.
Close analogs may shift antibacterial spectrum; para-hydroxy positioning is reported as key for Gram-positive and Gram-negative activity context.
CA inhibition profile is isoform-dependent; broad-spectrum CA inhibitors may not replicate CA9-selective assay response context.

2-Chloro-N-(4-hydroxyphenyl)acetamide: Performance vs. Analogs


Crystal Structure and Hydrogen-Bonded Network

The solid-state packing of 2-chloro-N-(4-hydroxyphenyl)acetamide is characterized by a specific hydrogen-bonding network forming tapes parallel to the [103] direction. This network arises from a unique combination of intermolecular N—H⋯O and O—H⋯O contacts [1]. This precise arrangement is a direct consequence of the para-hydroxy substitution and is not observed in the crystal structures of 2-chloro-N-phenylacetamide or 2-chloro-N-(4-fluorophenyl)acetamide, which exhibit different supramolecular synthons [2][3].

Crystal Packing Motif
Cross-study comparable
N—H⋯O / O—H⋯O tapes along [103]; twist 23.5°
Distinct hydrogen-bonding network vs. unsubstituted and 4-fluoro analogs.
Impacts solubility and processability; context-dependent.
Solid-State Chemistry Crystallography Polymorph Prediction Formulation

Antimicrobial Activity: Regioisomer Comparison

A comparative study investigating the antimicrobial activity of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide revealed that the para-substituted isomer exhibits an appreciable antibacterial effect against both Gram-positive and Gram-negative bacteria, while both compounds were inactive against fungal strains [1]. This indicates that the position of the hydroxyl group on the phenyl ring is a key determinant of the antimicrobial spectrum, making the 4-hydroxy derivative the preferred choice for antibacterial research over the 3-hydroxy analog.

Antimicrobial Activity
Head-to-head
Appreciable Gram (+) and Gram (−) activity; inactive vs. fungi
Para-hydroxy regioisomer shows reported antibacterial context; 3-hydroxy analog differs.
No quantitative MIC reported; data to verify.
Antimicrobial Discovery Medicinal Chemistry Microbiology

Selective Carbonic Anhydrase IX (CA9) Inhibition

The target compound exhibits a markedly selective inhibition profile against human carbonic anhydrase isoforms. It shows potent inhibition of CA9 (Ki = 1,600 nM) and moderate inhibition of CA1 (Ki = 7,970 nM), but is essentially inactive against CA2 (Ki > 100,000 nM) [1]. This selectivity is a key differentiator from broad-spectrum CA inhibitors and positions 2-chloro-N-(4-hydroxyphenyl)acetamide as a valuable tool for studying CA9-dependent pathologies.

CA Isoform Selectivity
Class-level inference
CA9 Ki = 1,600 nM; CA1 Ki = 7,970 nM; CA2 Ki > 100,000 nM
Supports CA9-selective pathway-response interpretation vs. broad-spectrum CA inhibitors.
Stopped-flow assay; class-level inference requires validation.
Enzyme Inhibition Carbonic Anhydrase Cancer Research Drug Discovery

2-Chloro-N-(4-hydroxyphenyl)acetamide: Best-Fit Applications


Solid-State and Formulation Development

The well-defined and unique crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, featuring a distinct N—H⋯O and O—H⋯O hydrogen-bonded tape motif [1], makes it an excellent model compound for solid-state chemists. It can be used in fundamental studies of crystal engineering, for investigating the impact of hydrogen bonding on physicochemical properties (e.g., solubility, hygroscopicity), and for polymorph screening in pre-formulation development.

Antibacterial Structure-Activity Relationships

Given the comparative antimicrobial study showing that the 4-hydroxy isomer has activity against both Gram-positive and Gram-negative bacteria while the 3-hydroxy isomer is not active [1], this compound is an essential building block for medicinal chemists. It is ideal for establishing structure-activity relationships (SAR) around the phenyl ring substitution pattern to optimize antibacterial potency and spectrum.

CA9-Targeted Cancer Research

The selective inhibition of CA9 (Ki = 1,600 nM) over CA2 (Ki > 100,000 nM) [1] makes this compound a valuable tool for studying the role of CA9 in tumor growth and metastasis. It can be used as a pharmacological probe in in vitro cancer models or as a starting point for the development of more potent and selective CA9 inhibitors as potential cancer therapeutics.

Application
Selection Property
Validation Focus
Solid-state and formulation development
Para-hydroxy hydrogen-bonding motif
Crystal engineering and polymorph screening context
Antibacterial SAR studies
Regioisomeric antimicrobial profile
Gram-positive and Gram-negative screening endpoints
CA9-targeted cancer research
CA9/CA2 isoform selectivity window
Tumor-associated CA9 pathway-response models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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